Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate
Description
Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2,4-difluorophenyl substituent at the 2-position. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C15H20F2N2O2 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-9-13(19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3 |
InChI Key |
PBGULVHOIDOEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,4-difluoroaniline with tert-butyl piperazine-1-carboxylate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized piperazine derivatives .
Scientific Research Applications
Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Substituent Position on the Piperazine Ring
- Tert-butyl 4-(3,5-difluorophenyl)piperazine-1-carboxylate (22): The 3,5-difluorophenyl group is attached at the 4-position of the piperazine. In contrast, the 2-substituted analog may exhibit greater steric hindrance, influencing conformational flexibility .
- Tert-butyl 3-(3,4-difluorophenyl)piperazine-1-carboxylate : The 3,4-difluorophenyl group at the 3-position of piperazine introduces an ortho-difluoro motif, which could improve π-π stacking interactions in receptor binding. This differs from the meta- and para-fluorine arrangement in the target compound .
Heterocyclic and Functional Group Modifications
- Tert-butyl 4-[4-(2,4-difluorophenyl)pyrimidin-2-yl]piperazine-1-carboxylate : Incorporation of a pyrimidine ring increases molecular complexity and hydrogen-bonding capacity. The pyrimidine’s nitrogen atoms may enhance solubility compared to the simple phenyl group in the target compound .
- Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate : The formyl and trifluoromethyl groups introduce electrophilic and electron-withdrawing effects, respectively. These modifications could improve metabolic stability but reduce solubility due to increased hydrophobicity .
Key Trends :
Bioactivity
- Tert-butyl 4-(3,5-difluorophenyl)piperazine-1-carboxylate (22) : A precursor to compound 41 , which shows promise in kinase inhibition (1H NMR data in ). The 3,5-difluoro substitution may enhance affinity for hydrophobic enzyme pockets .
- Tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate: The amino group facilitates hydrogen bonding, while the trifluoromethyl group improves metabolic stability, making it a candidate for prolonged-action therapeutics .
Solubility and Stability
- Fluorine Effects: The 2,4-difluorophenyl group in the target compound increases lipophilicity (logP ~2.5) compared to non-fluorinated analogs. However, tert-butyl 4-(5-iodopyridin-3-yl)piperazine-1-carboxylate () exhibits lower solubility due to iodine’s polarizability .
- Boc Deprotection : Acid-labile Boc groups (e.g., ) allow controlled release of active amines in prodrug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
